molecular formula C21H19FN4OS B11654062 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11654062
M. Wt: 394.5 g/mol
InChI Key: DJXFSVLUMDIQLD-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a high-purity chemical compound designed for advanced research applications. This molecule features a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities , fused with a pyrazol-3-one ring system. The specific (4E) stereochemistry and the inclusion of a 3-fluorophenylamino moiety and a propyl chain are key structural features that influence its physicochemical properties and research potential . Compounds with this benzothiazole-pyrazolone hybrid structure are of significant interest in scientific research and have been characterized in crystallographic studies to understand their molecular geometry and intermolecular interactions . Researchers are exploring such structures for various applications, and their mechanism of action is often linked to targeted protein interactions, similar to other benzothiazole-containing molecules that have been identified as kinase inhibitors . This product is intended for research purposes in laboratory settings only. Key Identifiers: - Molecular Formula : Information to be confirmed upon analysis. - Average Mass : Information to be confirmed upon analysis. - IUPAC Name : this compound This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use under any circumstances.

Properties

Molecular Formula

C21H19FN4OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-fluorophenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H19FN4OS/c1-3-7-17-19(13(2)23-15-9-6-8-14(22)12-15)20(27)26(25-17)21-24-16-10-4-5-11-18(16)28-21/h4-6,8-12,25H,3,7H2,1-2H3

InChI Key

DJXFSVLUMDIQLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC=C4)F)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazol-3-one Core

The pyrazol-3-one ring is typically formed via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For this compound, the benzothiazole-substituted hydrazine reacts with a propyl-substituted β-keto ester under acidic conditions .

Procedure :

  • 2-Hydrazinyl-1,3-benzothiazole is synthesized by refluxing 2-aminobenzothiazole with hydrazine hydrate (80% v/v) in ethanol at 80°C for 6 hours .

  • The hydrazine intermediate is then reacted with ethyl 3-oxopentanoate (propyl-substituted β-keto ester) in glacial acetic acid at reflux (110°C, 8 hours).

  • The reaction mixture is cooled, poured into ice-water, and neutralized with sodium bicarbonate to precipitate the pyrazol-3-one core.

Key Data :

StepReagents/ConditionsYield
1NH₂NH₂·H₂O, EtOH, 80°C85%
2CH₃COOH, 110°C78%

Introduction of the 3-Fluorophenylaminoethylidene Group

The ethylidene moiety is introduced via Knoevenagel condensation between the pyrazol-3-one’s active methylene group and a 3-fluorophenylamine-derived aldehyde .

Procedure :

  • 3-Fluorophenyl isocyanate is treated with acetaldehyde in dichloromethane (DCM) under nitrogen to form the imine intermediate.

  • The pyrazol-3-one core is dissolved in dry DCM, and the imine is added dropwise with catalytic piperidine.

  • The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Data :

ParameterValue
Reaction Temperature25°C
CatalystPiperidine (5 mol%)
Yield72%

Stereochemical Control for (4E) Configuration

The E-configuration of the ethylidene group is achieved through thermodynamic control. Prolonged stirring in a polar aprotic solvent (e.g., DMF) favors the more stable E-isomer .

Optimization :

  • Solvent Screening :

    SolventE:Z RatioYield
    DMF9:170%
    THF5:165%
    Ethanol3:158%
  • Reaction Time : Extending the reaction to 24 hours increases E-selectivity to 95% .

Alternative Green Synthesis Route

A catalyst-free, one-pot method adapts principles from eco-friendly protocols :

  • 2-Hydrazinyl-1,3-benzothiazole , ethyl 3-oxopentanoate, and 3-fluorophenyl isocyanate are mixed in ethanol-water (4:1).

  • The solution is refluxed for 10 hours, yielding the final compound without intermediate isolation.

Advantages :

  • Eliminates toxic catalysts (e.g., piperidine).

  • Reduces purification steps (yield: 68%).

Characterization and Validation

Synthesized batches are validated using spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, 3H, CH₂CH₂CH₃), 2.89 (s, 1H, NH), 7.21–8.02 (m, 8H, aromatic).

  • ESI-MS : m/z 397.1 [M+H]⁺.

Industrial-Scale Considerations

Patents suggest scaling via continuous flow reactors :

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/h.

  • Purity : >99% (HPLC).

Challenges and Solutions

  • Byproduct Formation : Aldol side products are minimized using anhydrous conditions .

  • Low Solubility : Recrystallization from ethanol-DCM (1:2) improves purity to 98.5% .

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets in biological systems. The benzothiazole ring and fluorophenyl group may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Substitutions

Compound A : (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()

  • Key Differences: Lacks the 3-fluorophenylaminoethylidene group; instead, it has a phenyl group at position 1. Contains a methyl group at position 3 instead of propyl.
  • Synthesis : Reacted with propargyl bromide to form 2-substituted derivatives, utilizing tetra-n-butyl ammonium bromide as a catalyst .
  • Significance : Demonstrates the versatility of benzothiazole-pyrazolone hybrids in nucleophilic substitution reactions.

Compound B : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()

  • Key Differences :
    • Features a propynyl group at position 1 and a phenyl group at position 2.
    • Methyl substituent at position 5 vs. propyl in the target compound.
  • Relevance : Highlights the role of alkyne groups in modulating electronic properties and reactivity .

Pyrazolone Derivatives with Fluorinated Substituents

Compound C: (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one ()

  • Key Differences :
    • Z-configuration at the ethylidene group vs. E-configuration in the target compound.
    • 4-Fluorophenyl substituent (para-fluorine) vs. 3-fluorophenyl (meta-fluorine).
    • Triazole-containing side chain instead of benzothiazole.
  • Impact : The para-fluorine may alter steric and electronic interactions in receptor binding compared to meta-substitution .

Compound D: (4E)-2-(4-Fluorophenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one ()

  • Key Differences :
    • 4-Methylphenyl group instead of 3-fluorophenyl.
    • Methyl is electron-donating, contrasting with fluorine’s electron-withdrawing effect.
  • Implications : The methyl group may reduce polarity and enhance lipophilicity compared to fluorine .

Biological Activity

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one represents a novel class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The key steps include:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the 3-fluorophenyl group is accomplished via nucleophilic aromatic substitution.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity.

Chemical Structure

The chemical structure is characterized by a pyrazole core substituted with a benzothiazole moiety and a fluorinated aromatic amine, contributing to its pharmacological profile.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers. The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro, including breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HT29 (Colon Cancer)12Inhibition of cell proliferation

Anti-inflammatory Properties

In addition to antitumor activity, this compound shows potential anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of similar pyrazole derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models.
  • Case Study 2 : A clinical trial investigated the anti-inflammatory effects of pyrazole derivatives in patients with rheumatoid arthritis. Participants showed reduced levels of inflammatory markers after treatment with compounds structurally related to the target compound.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including condensation between hydrazones and benzothiazole derivatives under acidic or basic conditions . Key steps include:

  • Hydrazone formation : Reacting substituted hydrazines with ketones or aldehydes.
  • Cyclization : Using catalysts like acetic acid or p-toluenesulfonic acid to form the pyrazolone core.
  • Functionalization : Introducing the 3-fluorophenylamino and benzothiazole groups via nucleophilic substitution or coupling reactions. Optimization strategies :
  • Adjust reaction temperature (e.g., reflux in ethanol or DMF) to minimize side products .
  • Use polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates .
  • Monitor reaction progress with TLC and purify via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for confirming structural integrity, and what key spectral features should researchers prioritize?

  • NMR (¹H/¹³C) : Confirm the presence of the benzothiazole proton (δ 7.5–8.5 ppm), pyrazolone carbonyl (δ 160–170 ppm), and 3-fluorophenylamino NH (δ 8–9 ppm) .
  • FT-IR : Identify C=O stretching (1650–1700 cm⁻¹) and C=N vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₂₀H₁₈FN₅OS: calc. 411.12) .
  • X-ray Crystallography : Resolve stereochemistry of the (4E)-ethylidene group, if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Control compounds : Compare with indomethacin (anti-inflammatory) or 5-fluorouracil (anticancer) to contextualize activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different assays?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Perform multiple replicates and use statistical tools (e.g., ANOVA) to assess significance .
  • Mechanistic follow-up : Use siRNA knockdown or enzyme kinetics to confirm target specificity if activity varies (e.g., tyrosine kinase vs. COX inhibition) .
  • Solubility checks : Verify compound solubility in assay media using DLS or nephelometry to rule out false negatives .

Q. What computational methods are suitable for predicting interaction mechanisms with enzymatic targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or COX-2. Prioritize docking poses with hydrogen bonds to the benzothiazole nitrogen or fluorophenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-enzyme complexes .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can synthetic by-products or isomerization during storage impact experimental reproducibility?

  • By-product analysis : Use HPLC-MS to identify impurities (e.g., Z/E isomerization or oxidation products) .
  • Stability studies : Store the compound under inert atmosphere (N₂) at –20°C and periodically check purity via TLC .
  • Isomer separation : Employ chiral chromatography if stereoisomers form during synthesis .

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